molecular formula C22H23ClN4O3 B3202953 N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021222-64-9

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3202953
CAS No.: 1021222-64-9
M. Wt: 426.9 g/mol
InChI Key: YZNCUGAPRIXZMO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound characterized by a central 1,3,8-triazaspiro[4.5]decane core. Key structural features include:

  • A 2-chlorophenyl group attached to the carboxamide moiety at position 6.
  • A 2-phenylethyl substituent at position 2.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c23-17-8-4-5-9-18(17)24-20(29)26-14-11-22(12-15-26)19(28)27(21(30)25-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNCUGAPRIXZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the phenylethyl group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

    Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of the 1,3,8-Triazaspiro[4.5]decane Core

The spiro[4.5]decane scaffold is a common framework in drug discovery due to its conformational constraint, which enhances target binding specificity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features/Applications Reference
Target Compound 2-chlorophenyl, 2-phenylethyl Not explicitly provided - Core structure for comparative analysis -
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-propyl, 3-(trifluoromethyl)phenyl C₂₀H₂₂F₃N₃O₃ (estimated) ~433.4 (estimated) Enhanced lipophilicity due to trifluoromethyl group
3-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide 4-chlorophenylmethyl, 2-methoxyphenyl C₂₂H₂₃ClN₄O₄ 442.8954 Commercial availability for research use
3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide Phenyl group at position 2, additional nitrogen at position 4 C₁₅H₁₈N₄O₂ (estimated) ~294.3 (estimated) Distinct tetraaza configuration; supplier inquiries required
DDR1 Inhibitor (2.13.) Pyrazolo[3,4-b]pyridine-5-carbonyl, trifluoroethyl C₂₄H₂₂F₃N₅O₃ (estimated) ~497.5 (estimated) Demonstrated antifibrotic activity in Alport syndrome models
3-Benzyl-8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide Benzyl, 4-chlorophenyl, trifluoromethylpyridinyl C₂₇H₂₅Cl₂F₃N₄O₂ 565.400 Dual chloro/trifluoromethyl substitution; supplier-listed

Substituent Effects on Pharmacological Properties

Aromatic Substituents
  • Chlorophenyl vs. Trifluoromethylphenyl :

    • The target compound’s 2-chlorophenyl group (electron-withdrawing) may enhance binding to aromatic pockets in target proteins through halogen bonding .
    • In contrast, the 3-(trifluoromethyl)phenyl substituent in ’s compound introduces strong hydrophobicity and metabolic stability, often improving pharmacokinetic profiles .
  • Phenylethyl vs. The benzyl group in ’s compound offers rigidity, which may restrict conformational mobility but enhance selectivity .
Heteroatom Modifications
  • Ketone Groups (2,4-dioxo): Present in the target compound and –3 analogs, these groups stabilize the spirocyclic structure and participate in hydrogen bonding with biological targets .
  • Nitrogen Additions :

    • ’s tetraaza variant introduces an additional nitrogen, which could enhance solubility or chelate metal ions in enzymatic active sites .
Pharmacological Implications
  • The pyrazolo[3,4-b]pyridine moiety in this compound suggests a role in ATP-competitive kinase inhibition .
  • Commercial Availability : Compounds like ’s analog are marketed for research, indicating prior interest in similar structures for screening campaigns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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